Petroselaidic acid is the trans-isomer of octadec-6-enoic acid, a long-chain fatty acid. It is a conjugate acid of a petroselaidate.
Petroselaidic acid is a natural product found in Althaea officinalis, Althaea armeniaca, and Carum carvi with data available.
Petroselaidic acid
CAS No.: 593-40-8
Cat. No.: VC8470013
Molecular Formula: C18H34O2
Molecular Weight: 282.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 593-40-8 |
---|---|
Molecular Formula | C18H34O2 |
Molecular Weight | 282.5 g/mol |
IUPAC Name | (E)-octadec-6-enoic acid |
Standard InChI | InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20)/b13-12+ |
Standard InChI Key | CNVZJPUDSLNTQU-OUKQBFOZSA-N |
Isomeric SMILES | CCCCCCCCCCC/C=C/CCCCC(=O)O |
SMILES | CCCCCCCCCCCC=CCCCCC(=O)O |
Canonical SMILES | CCCCCCCCCCCC=CCCCCC(=O)O |
Introduction
Chemical and Physical Properties of Petroselaidic Acid
Petroselaidic acid () is characterized by a trans double bond at the sixth carbon of its 18-carbon chain. This structural feature differentiates it from petroselinic acid, which possesses a cis double bond at the same position. The trans configuration results in a linear molecular geometry, influencing its melting point, solubility, and stability.
Structural and Thermodynamic Characteristics
The compound’s melting point is reported as 54°C, significantly higher than that of petroselinic acid (30–33°C), reflecting the increased molecular packing efficiency of trans isomers . Its estimated boiling point is 397.91°C, and its density is approximately 0.8945 g/cm³ . Petroselaidic acid exhibits limited solubility in water but dissolves moderately in chloroform under heated conditions . The molecule’s pKa is predicted to be 4.75, typical for carboxylic acids, and its logP value of 7.481 indicates high lipophilicity .
Table 1: Key Physicochemical Properties of Petroselaidic Acid
Stability and Reactivity
Petroselaidic acid is light-sensitive, necessitating storage at −20°C to prevent degradation . Its trans double bond renders it less susceptible to oxidative rancidity compared to cis isomers, though this remains dependent on environmental conditions. The compound’s conjugate acid, petroselaidate, participates in biochemical reactions typical of fatty acids, including esterification and β-oxidation .
Natural Occurrence and Biosynthesis
Petroselaidic acid occurs naturally in select plant species, albeit in lower abundances than its cis isomer. It has been identified in Althaea officinalis (marshmallow), Althaea armeniaca, and Carum carvi (caraway) . These plants biosynthesize petroselaidic acid via desaturation and isomerization pathways, though the exact enzymatic mechanisms remain less characterized compared to those of petroselinic acid.
Ecological and Phylogenetic Distribution
The restricted occurrence of petroselaidic acid suggests specialized ecological roles, potentially linked to membrane fluidity regulation or defense mechanisms in specific plant taxa. Its presence in Apiaceae family plants aligns with the metabolic diversity of this botanical group, which is rich in unsaturated fatty acids .
Pharmacological and Biological Activities
Comparative Analysis with Petroselinic Acid
In vitro studies indicate that cis-unsaturated fatty acids like petroselinic acid enhance skin permeability by disordering stratum corneum lipids . Molecular mechanics analyses suggest that petroselinic acid’s affinity for saturated fatty acids in the skin exceeds that of oleic acid, a property attributed to its cis double bond . By contrast, petroselaidic acid’s trans configuration may reduce such interactions, potentially diminishing its efficacy as a penetration enhancer.
Immunological Implications
Although no direct studies on petroselaidic acid’s immune effects exist, its structural similarity to petroselinic acid raises questions about its potential role in autoimmune diseases. Petroselinic acid’s inhibition of cytosolic nucleic acid sensors (e.g., cGAS, RIG-I) highlights the therapeutic potential of unsaturated fatty acids in interferonopathies . Whether petroselaidic acid shares these properties warrants further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume